molecular formula C19H17NO4 B5727500 7-(benzyloxy)-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one

7-(benzyloxy)-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one

Cat. No. B5727500
M. Wt: 323.3 g/mol
InChI Key: XQSFXTUFJWPODB-DEDYPNTBSA-N
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Description

7-(benzyloxy)-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It possesses various biological activities and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. It inhibits the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. It also modulates the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
7-(benzyloxy)-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one exhibits various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. The compound has been shown to induce apoptosis in cancer cells and inhibit their growth. It also exhibits antiviral activity by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

7-(benzyloxy)-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in the lab. It exhibits various biological activities, making it a potential candidate for drug development. However, the compound has some limitations as well. It is not water-soluble, which makes it difficult to administer in vivo. It also exhibits low bioavailability, which limits its therapeutic potential.

Future Directions

For the study of this compound include improving its bioavailability, studying its potential as a therapeutic agent, and elucidating its mechanism of action.

Synthesis Methods

The synthesis of 7-(benzyloxy)-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one involves the reaction of 4-methyl-7-hydroxycoumarin with benzyl bromide in the presence of potassium carbonate. The resulting product is then reacted with N-hydroxyethanimidoyl chloride in the presence of triethylamine to obtain the desired compound. The purity and yield of the synthesized compound can be improved by recrystallization using suitable solvents.

Scientific Research Applications

7-(benzyloxy)-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It exhibits various biological activities such as antioxidant, anti-inflammatory, anticancer, and antiviral activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It also exhibits antiviral activity against hepatitis C virus and dengue virus.

properties

IUPAC Name

8-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-7-phenylmethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-10-17(21)24-19-15(12)8-9-16(18(19)13(2)20-22)23-11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSFXTUFJWPODB-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C(=NO)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2/C(=N/O)/C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(benzyloxy)-8-[(1E)-N-hydroxyethanimidoyl]-4-methyl-2H-chromen-2-one

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